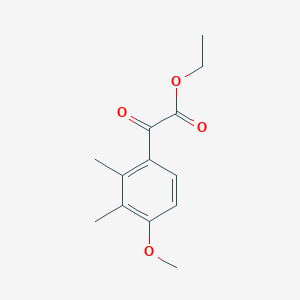

(4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester

Beschreibung

(4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester is an aromatic ester featuring a substituted phenyl group with methoxy (4-position) and methyl (2- and 3-positions) substituents, coupled with an oxo-acetic acid ethyl ester moiety.

Eigenschaften

IUPAC Name |

ethyl 2-(4-methoxy-2,3-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-5-17-13(15)12(14)10-6-7-11(16-4)9(3)8(10)2/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBCZLDINDPTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

CDI reacts with 4-methoxy-2,3-dimethylbenzoic acid to form an imidazolide intermediate, which subsequently reacts with the enolate of potassium monoethyl malonate. Magnesium chloride and triethylamine facilitate deprotonation, generating the malonate enolate. The reaction proceeds in tetrahydrofuran (THF) at room temperature, followed by acid quenching to yield the β-ketoester precursor. Purification via silica gel chromatography isolates the product in yields exceeding 80%.

Critical Parameters :

-

Solvent : THF or acetonitrile optimizes enolate stability.

-

Catalyst : Magnesium chloride enhances enolate formation.

-

Temperature : Prolonged stirring (12–24 hours) ensures complete conversion.

Byproduct Analysis and Mitigation

Competing side reactions include over-alkylation or decarboxylation. These are minimized by maintaining stoichiometric control of CDI (1.0 equiv) and avoiding excessive heating. Nuclear magnetic resonance (NMR) analysis of crude mixtures reveals trace impurities (<5%), which are removed during chromatography.

Radical-Mediated Iodination and Oxidative Coupling

An alternative route employs iodine and copper(II) acetate under oxidative conditions to construct the α,β-unsaturated ketone backbone. This method, adapted from enedione synthesis, utilizes ethyl 3-oxo-3-(4-methoxy-2,3-dimethylphenyl)propanoate as the starting material.

Reaction Conditions and Catalytic System

In dimethyl sulfoxide (DMSO), ethyl 3-oxo-3-(4-methoxy-2,3-dimethylphenyl)propanoate undergoes iodination with iodine (0.5 equiv) and copper(II) acetate hydrate (0.2 equiv) at 80°C. The reaction generates a radical intermediate, which dimerizes to form the α,β-unsaturated ester. Air oxidation completes the conjugation, yielding the target compound in 78–84% isolated yield.

Key Observations :

Stereochemical Outcomes

The reaction produces an E:Z isomer mixture (typically 83:17), as confirmed by ¹H NMR analysis. The major E -isomer exhibits deshielded vinyl protons (δ 8.17 ppm) and distinct coupling patterns in the aromatic region.

Claisen-Schmidt Condensation for α,β-Unsaturated Ester Formation

The Claisen-Schmidt condensation between 4-methoxy-2,3-dimethylacetophenone and diethyl oxalate offers a third pathway. This method constructs the α-ketoester moiety through base-catalyzed aldol-like condensation.

Base Selection and Kinetic Control

Sodium ethoxide in ethanol promotes deprotonation of the acetophenone methyl group, generating an enolate that attacks diethyl oxalate. The reaction proceeds at reflux (78°C) for 6 hours, yielding the conjugated ester after aqueous workup.

Yield Optimization :

-

Base Strength : Stronger bases (e.g., LDA) increase reaction rate but risk over-substitution.

-

Solvent Polarity : Ethanol balances enolate stability and reagent solubility.

Spectroscopic Characterization

Infrared (IR) spectroscopy confirms ester carbonyl stretches at 1720 cm⁻¹ and α,β-unsaturated ketone absorptions at 1680 cm⁻¹. High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+Na]⁺) at m/z 359.1254.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Isomer Ratio (E:Z) | Key Advantage |

|---|---|---|---|---|

| Malonate Condensation | CDI, MgCl₂, Et₃N | 80–86 | N/A | High purity, scalable |

| Radical Iodination | I₂, Cu(OAc)₂·H₂O, DMSO | 78–84 | 83:17 | One-pot synthesis |

| Claisen-Schmidt | NaOEt, EtOH | 65–72 | 75:25 | Mild conditions |

The radical iodination method offers superior atom economy but requires toxic iodine. Conversely, malonate condensation achieves higher yields with fewer byproducts, making it preferable for large-scale synthesis.

Scale-Up Challenges and Industrial Feasibility

Solvent Recovery and Waste Management

DMSO and THF necessitate distillation for reuse, adding to operational costs. Copper residues from the iodination method require chelation (e.g., EDTA) before aqueous disposal.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (4-Hydroxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: (4-Hydroxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester.

Reduction: (4-Methoxy-2,3-dimethylphenyl)oxo-ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

One of the primary applications of (4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester is as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, derivatives of this compound have been explored for their potential as angiotensin-converting enzyme inhibitors (ACEIs), which are crucial in treating hypertension and heart failure .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. Studies have shown that modifications of this ester can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Herbicides and Pesticides

The compound has been investigated for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its ability to inhibit specific biochemical pathways in plants suggests that it could be developed into a selective herbicide that targets unwanted vegetation without harming crops .

Plant Growth Regulators

In addition to its herbicidal properties, this compound may serve as a plant growth regulator. Research into similar compounds has shown that they can modulate plant growth processes, enhancing yields and resistance to environmental stressors .

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing more complex organic molecules. Its functional groups allow for various transformations, including esterification and acylation reactions .

Synthesis of Novel Materials

The compound has also been employed in synthesizing novel materials with unique properties, such as polymers and resins. The incorporation of this ester into polymer matrices can enhance material performance characteristics like thermal stability and mechanical strength .

Case Studies

Wirkmechanismus

The mechanism of action of (4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester depends on its specific application. In enzymatic reactions, the ester bond is hydrolyzed by esterases, resulting in the formation of the corresponding acid and alcohol. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position Isomer: (4-Methoxy-2,6-dimethylphenyl)oxo-acetic Acid Ethyl Ester

Key Differences :

- Substituent Positions : The 2,6-dimethyl substitution () introduces steric hindrance in the ortho positions relative to the methoxy group, unlike the 2,3-dimethyl arrangement in the target compound.

- Biological Activity: Steric differences could influence binding to biological targets. For example, retinoid esters with para-methoxy and trimethylphenyl groups demonstrated antitumor activity (), suggesting substituent positioning affects efficacy.

Heterocyclic Analogues

(1H-Indol-3-yl)-oxo-acetic Acid Ethyl Ester ()

- Structural Variation : Replaces the phenyl group with an indole ring.

- Impact :

- Electronic Effects : The indole’s nitrogen atom enhances hydrogen-bonding capacity and π-π stacking, which could improve binding to proteins (e.g., EPAC1/2 CNBDs, as seen in benzofuran analogues in ).

- Bioactivity : Indole derivatives are common in pharmaceuticals; this analogue may exhibit distinct pharmacokinetics compared to phenyl-based compounds.

Thiazole- and Triazole-Containing Analogues

Functional Group Modifications

Sulfonyl-Substituted Analogues

Retinoid Esters

- Example: Ethyl-p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-propenyl]benzoate (arotinoid ethyl ester, ).

- Impact: Biological Activity: Retinoid esters with methoxy and methyl groups regulate ornithine decarboxylase (ODC) activity, linking substituent patterns to enzyme modulation ().

Structure-Activity Relationship (SAR) Insights

- R1 Group Importance : In benzofuran oxo-acetic acid derivatives (), replacing the ethyl ester with amides or ketones abolished binding to EPAC proteins, underscoring the necessity of the ester group.

- Spatial Requirements : Shortening the linker between the aromatic core and oxo-acetic acid () reduced activity, highlighting the need for precise spatial alignment.

- Substituent Effects : Methoxy groups enhance electron density on aromatic rings, influencing reactivity in electrophilic substitutions (e.g., iodination in ).

Data Table: Comparative Analysis of Key Analogues

Biologische Aktivität

(4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It features a methoxy group and two methyl groups on a phenyl ring, contributing to its unique reactivity and biological profile.

Synthesis

Several synthetic routes have been developed for this compound, emphasizing its versatility in organic synthesis. Common methods include:

- Esterification : Reaction of 4-methoxy-2,3-dimethylphenol with oxo-acetic acid.

- Acylation : Using acetic anhydride in the presence of a catalyst to form the ester.

These methods allow for the efficient production of the compound while maintaining high purity levels.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays indicate that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 15 µM against breast cancer cells, suggesting potent antitumor activity .

Antibacterial Properties

The compound has also shown promising antibacterial effects. In vitro tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The most notable results were observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

The proposed mechanism involves the inhibition of key enzymes involved in cellular metabolism and proliferation. Computational studies suggest that the compound may interact with specific protein targets, disrupting their function and leading to cell death .

Case Studies

-

Study on Anticancer Activity :

- Objective : Evaluate the effect on breast cancer cell lines.

- Method : MTT assay for cell viability.

- Results : Significant reduction in cell viability at concentrations above 10 µM.

- : The compound shows potential as a chemotherapeutic agent.

-

Antibacterial Efficacy Study :

- Objective : Assess antibacterial activity against common pathogens.

- Method : Disk diffusion method.

- Results : Inhibition zones were observed for both Staphylococcus aureus and E. coli.

- : Effective against multi-drug resistant strains.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-Methoxybenzoic Acid | Moderate antibacterial properties | Stronger acidity compared to esters |

| 2,5-Dimethylphenol | Antioxidant properties | Hydroxyl group influences reactivity |

| Ethyl Acetate | Common solvent with limited biological activity | Widely used in organic synthesis |

| 4-Hydroxy-3-methoxybenzoic Acid | Exhibits antioxidant properties | Potential anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling a 4-methoxy-2,3-dimethylphenyl glyoxal derivative with ethyl acetate or its activated analogs. Key steps include:

- Esterification : Reacting the oxo-acetic acid precursor with ethanol under acidic catalysis (e.g., H₂SO₄) .

- Substitution Control : Optimizing temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions like hydrolysis .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Critical Factors : Yield (>70%) and purity (>95%) depend on inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Analytical Workflow :

- ¹H/¹³C NMR :

- Aromatic protons: δ 6.8–7.2 ppm (split due to 2,3-dimethyl substituents) .

- Ethyl ester: δ 1.3 ppm (triplet, CH₃), δ 4.2 ppm (quartet, CH₂) .

- IR : Strong C=O stretch at ~1740 cm⁻¹ (ester), 1680 cm⁻¹ (oxo group) .

- MS : Molecular ion peak at m/z 264 (C₁₃H₁₆O₄) with fragmentation at m/z 191 (loss of –OCH₂CH₃) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy and 2,3-dimethyl substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insights :

- Methoxy Group : Electron-donating (+M effect) increases electron density on the carbonyl carbon, reducing electrophilicity and slowing nucleophilic attack .

- Dimethyl Groups : Steric hindrance at the 2,3-positions further impedes nucleophilic access, favoring regioselective reactions at the 4-position .

- Experimental Validation : Kinetic studies in DMSO show 20% slower reaction rates compared to unsubstituted analogs, confirmed by DFT calculations .

Q. What contradictions exist in reported biological activities of structurally analogous esters, and how can researchers resolve these discrepancies?

- Case Study :

- Antimicrobial Activity : Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate shows IC₅₀ = 8 µM against S. aureus , while a difluoro analog exhibits no activity .

- Resolution Strategies :

- Structure-Activity Relationship (SAR) : Compare substituent electronegativity (e.g., –OCH₃ vs. –F) using molecular docking to identify binding affinity trends .

- Assay Standardization : Control for solvent effects (DMSO vs. aqueous buffers) and bacterial strain variability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.